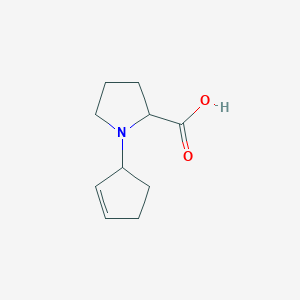![molecular formula C20H38ClN2+ B13733465 triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride CAS No. 19171-43-8](/img/structure/B13733465.png)
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride typically involves a quaternization reaction. This process includes the reaction of triethylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar quaternization process. The use of acetone as a solvent is preferred due to its ability to lower the reaction temperature and facilitate the recycling of the solvent. This method is efficient, environmentally friendly, and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to ketones using hydrogen peroxide.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of this compound as a catalyst.
Substitution: Typical reagents include alkyl halides and nucleophiles under mild conditions.
Major Products Formed
Oxidation: The major products are ketones when alcohols are oxidized.
Substitution: The products depend on the specific nucleophile and alkyl halide used in the reaction.
Applications De Recherche Scientifique
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride has diverse applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It serves as a surfactant in aqueous solutions, aiding in the study of biological molecules.
Medicine: Its role in facilitating reactions makes it valuable in the synthesis of pharmaceutical compounds.
Industry: It is employed in polymer synthesis and other industrial processes due to its catalytic properties.
Mécanisme D'action
The mechanism by which triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride exerts its effects involves its function as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, enabling their migration and subsequent reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but with a benzyl group instead of the triethylazaniumyl group.
Tetraethylammonium chloride: Lacks the phenylmethyl group, making it less effective in certain catalytic applications.
Uniqueness
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is unique due to its specific structure, which enhances its effectiveness as a phase transfer catalyst. The presence of both triethylazaniumyl and phenylmethyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile in various reactions.
Propriétés
Numéro CAS |
19171-43-8 |
|---|---|
Formule moléculaire |
C20H38ClN2+ |
Poids moléculaire |
342.0 g/mol |
Nom IUPAC |
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6;/h13-16H,7-12,17-18H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
OGRPREOVXSSODB-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C[N+](CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



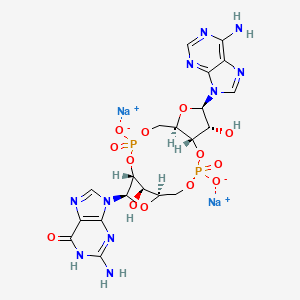

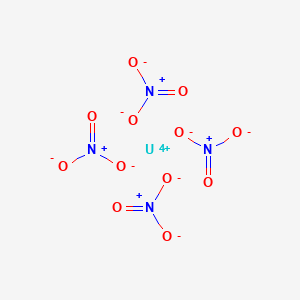
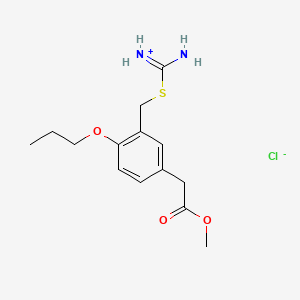
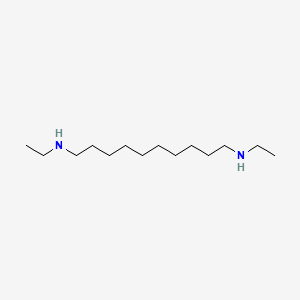
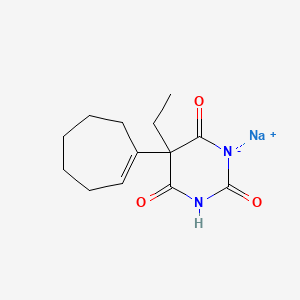
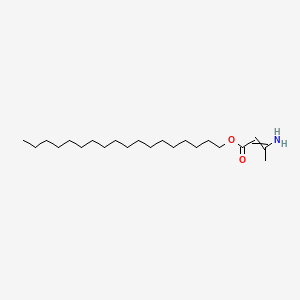
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
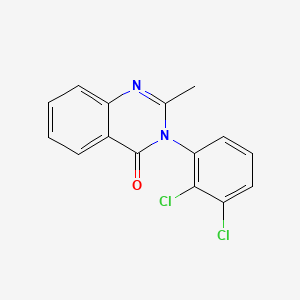

![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
